Erythromycin is a well-known macrolide antibiotic that has been extensively used in clinical settings for the treatment of various bacterial infections. Beyond its antibacterial properties, erythromycin has been found to have a range of biological activities that may contribute to its therapeutic effects. This comprehensive analysis will delve into the mechanism of action of erythromycin and its applications in different fields, as elucidated by the studies retrieved.
Erythromycin has been identified as a gastrointestinal prokinetic agent, which is used to treat conditions such as delayed gastric emptying and nausea2. Its ability to stimulate motilin receptors and enhance gastrointestinal motility is a key aspect of its therapeutic use in this field4.
Novel erythromycin derivatives have been developed with enhanced antibacterial activity against key respiratory pathogens, including those resistant to erythromycin itself3. These derivatives are promising candidates for the treatment of infections caused by multidrug-resistant bacteria.
Erythromycin has been shown to exert anti-inflammatory effects by suppressing the release of proinflammatory cytokines such as IL-6 and IL-8 from human bronchial epithelial cells5 6. It also appears to have immunomodulatory effects, enhancing the production of cytokines by macrophages and modulating the virulence of Pseudomonas aeruginosa7.
The presence of erythromycin in aquatic ecosystems has raised concerns about its impact on non-target organisms. Studies have investigated the toxicity of erythromycin on microalgae, with findings indicating that it can inhibit population growth and affect the photosynthetic apparatus8.
Research into the pharmacokinetic-pharmacodynamic relationship of erythromycin has provided insights into its inhibitory effect on the production of cytokines such as TNF-α and IL-6, which may have clinical relevance9.
In the context of respiratory diseases, erythromycin and clarithromycin have been found to attenuate cytokine-induced endothelin-1 expression in human bronchial epithelial cells, which may contribute to their efficacy in the treatment of bronchial asthma10.
Erythromycin-d6 is a stable isotope-labeled form of erythromycin, a widely used macrolide antibiotic. This compound is particularly valuable in pharmacological research and analytical chemistry due to its ability to provide insights into drug metabolism and pharmacokinetics. Erythromycin-d6 is utilized as an internal standard in mass spectrometry and other analytical techniques, allowing for precise quantification of erythromycin in biological samples.
Erythromycin was first discovered in the 1950s and is derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). It belongs to the class of antibiotics known as macrolides, characterized by their large lactone rings. Erythromycin-d6 is classified as a stable isotope-labeled compound, where six hydrogen atoms in the erythromycin molecule are replaced with deuterium atoms. This modification does not significantly alter the antibiotic's biological properties but enhances its detectability in analytical methods.
The synthesis of erythromycin-d6 involves several steps, primarily focusing on the introduction of deuterium into the erythromycin structure. The process typically includes:
Technical details regarding the synthesis can vary depending on the specific method used, but they generally involve careful reaction conditions to control the extent of deuteration and minimize by-products.
Erythromycin-d6 retains the core structure of erythromycin, which consists of a 14-membered lactone ring with several hydroxyl and methoxy groups. The key structural features include:
Erythromycin-d6 participates in various chemical reactions similar to its non-labeled counterpart. Key reactions include:
The technical details of these reactions often involve monitoring changes in concentration over time using chromatographic techniques.
Erythromycin acts primarily by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting RNA-dependent protein synthesis. The mechanism involves:
Data from studies indicate that erythromycin can exhibit bacteriostatic or bactericidal effects depending on concentration and bacterial strain.
Erythromycin-d6 shares many physical and chemical properties with erythromycin but has unique characteristics due to deuteration:
Relevant data from analyses often include melting points, boiling points, and solubility profiles under different conditions.
Erythromycin-d6 has several scientific applications:
Erythromycin-d6 (CAS 959119-25-6) is a deuterium-labeled isotopologue of the macrolide antibiotic erythromycin A, where six hydrogen atoms (³H) are replaced by stable deuterium isotopes (²H) at specific molecular positions. This modification yields a molecular formula of C₃₇H₆₁D₆NO₁₃ and a molecular weight of 739.96 g/mol, representing a 6-Da increase over unmodified erythromycin (MW 733.93 g/mol) [1] [5] [7]. The deuterium atoms are strategically incorporated at the N-methyl groups of the desosamine sugar moiety, as confirmed by the SMILES notation: O([C@]1([H])OC@HCC@H[C@H]1O)[C@H]1C@@(O)C [2] [7]. This labeling preserves the stereochemical complexity of erythromycin, including its 14-membered lactone ring, desosamine, and cladinose sugars, while minimally altering its physical properties. The density ranges between 1.2±0.1 g/cm³, boiling point at 818.4±65.0°C, and vapor pressure of 0.0±0.6 mmHg at 25°C [7]. Crucially, the deuterium substitution occurs at metabolically stable positions, ensuring isotopic integrity during experimental applications.
Structural Comparison with Native ErythromycinTable 1: Key Molecular Characteristics of Erythromycin-d6 vs. Erythromycin A
Property | Erythromycin-d6 | Native Erythromycin |
---|---|---|
Molecular Formula | C₃₇H₆₁D₆NO₁₃ | C₃₇H₆₇NO₁₃ |
Molecular Weight (g/mol) | 739.96 | 733.93 |
Deuterium Positions | N-methyl groups of desosamine | N/A |
LogP | 2.83 | ~2.8 (calculated) |
Hydrogen Bond Donor Count | 5 | 5 |
Hydrogen Bond Acceptor Count | 14 | 14 |
Deuterium labeling serves as a powerful tool in drug development, leveraging the kinetic isotope effect (KIE) and mass differentiation for research applications. Erythromycin-d6 exemplifies this through three primary mechanisms:
Mass Spectrometry Quantification: As an internal standard in LC-MS/MS analyses, Erythromycin-d6 compensates for matrix effects and extraction variability in complex biological and environmental samples. Its near-identical chemical behavior coupled with 6-Da mass shift enables precise quantification of native erythromycin in pharmacokinetic studies, wastewater analysis, and food safety testing (e.g., antibiotic residues in poultry feathers and salmon) [5] [7]. This application is critical given erythromycin’s environmental persistence and regulatory monitoring requirements under the Water Framework Directive.
Metabolic Pathway Elucidation: The isotopic signature allows tracking of erythromycin’s biotransformation products. In hepatic metabolism studies, researchers differentiate phase I/II metabolites from background interferents by detecting deuterium retention patterns. This revealed that cytochrome P450 3A4 (CYP3A4)-mediated N-demethylation – a major metabolic route – occurs preferentially at non-deuterated sites, confirming the isotope effect on metabolism [1] [2].
ADME (Absorption, Distribution, Metabolism, Excretion) Studies: Co-administration of Erythromycin-d6 with unlabeled drug permits simultaneous measurement of parent compound and metabolites without cross-interference. This approach demonstrated erythromycin’s tissue distribution in fish models and its partitioning between liquid/solid phases in wastewater treatment plants, showing 60–80% removal efficiency via sorption processes [5] [7].
Table 2: Analytical Applications of Erythromycin-d6 in Research
Application Domain | Specific Use Case | Benefit of Deuterium Labeling |
---|---|---|
Environmental Analysis | Quantification in river water/sediments | Corrects for matrix effects in SPE-LC-MS/MS |
Pharmacokinetics | Plasma clearance studies in animal models | Enables simultaneous analyte/internal standard |
Food Safety | Antibiotic residue detection in aquaculture products | Distinguishes endogenous vs. exogenous sources |
Metabolic Profiling | Identification of CYP3A4-mediated metabolites | Tracks metabolic fate via isotopic patterns |
The genesis of Erythromycin-d6 is intertwined with erythromycin’s own discovery and the evolution of isotopic labeling technologies. Key milestones include:
1952: McGuire et al. first isolate erythromycin from Saccharopolyspora erythraea (then Streptomyces erythreus) in Philippine soil samples, laying the foundation for macrolide antibiotics [3] [6]. For decades, erythromycin served as a penicillin alternative but faced challenges like acid instability and complex biosynthesis.
1980s–1990s: Advances in microbial heterologous expression enabled genetic manipulation of erythromycin’s polyketide synthase (PKS) genes. Seminal work demonstrated that eryF (encoding cytochrome P450 EryF) catalyzes C6 hydroxylation during erythromycin A biosynthesis [4] [6]. This understanding later facilitated targeted deuteration strategies.
2010: A breakthrough occurred when researchers achieved complete heterologous biosynthesis of erythromycin A in Escherichia coli by transferring the 55-kb gene cluster from S. erythraea. This platform produced titers of ~10 mg/L and allowed genetic engineering for analog production, including deuterated variants [4]. The E. coli system overcame limitations of slow S. erythraea cultivation and enabled precise isotope incorporation via precursor-directed feeding.
Post-2010: Commercial suppliers (e.g., MedChemExpress, InvivoChem) scaled synthesis using chemical deuteration or enzymatic methods. The synthetic route involves protecting erythromycin’s reactive groups (e.g., C2' and C4'' OH), followed by H/D exchange at the dimethylamino group using D₂O/catalysts, yielding >98% purity Erythromycin-d6 [1] [2]. Concurrently, analytical applications expanded, with researchers employing Erythromycin-d6 to investigate:
Table 3: Historical Timeline of Deuterated Erythromycin Development
Year | Milestone | Significance |
---|---|---|
1952 | Isolation of native erythromycin | Provided parent compound for modification |
1962 | Characterization of P450 EryF catalysis | Elucidated key biosynthetic hydroxylation step |
2010 | Heterologous production in E. coli [4] | Enabled genetic engineering for deuterated analogs |
2017 | First environmental multiresidue analysis using Erythromycin-d6 [5] | Validated its use as internal standard in complex matrices |
2021–2023 | Commercial GMP-grade production | Supported standardized pharmacokinetic research |
Concluding RemarksErythromycin-d6 exemplifies the convergence of isotope chemistry and pharmaceutical analytics, serving as an indispensable tool for elucidating the environmental fate, metabolic pathways, and quantification of a therapeutically significant antibiotic. Its development mirrors advances in synthetic biology and mass spectrometry, highlighting how strategic molecular design addresses persistent challenges in drug research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7